molecular formula C24H30 B161995 1,2-Xylene; 1,3-xylene; 1,4-xylene CAS No. 128686-03-3

1,2-Xylene; 1,3-xylene; 1,4-xylene

Cat. No. B161995
M. Wt: 318.5 g/mol
InChI Key: MVZVDAGWAAZJPE-UHFFFAOYSA-N
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Description

Xylene isomers are any of three organic compounds with the formula (CH3)2C6H4 . They are derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring . The three isomers, designated ortho (o), meta (m), and para (p), differ structurally only in the location of the methyl groups .


Synthesis Analysis

Xylenes are predominantly produced as a byproduct from the refining of petroleum and coal . They are produced by the methylation of toluene and benzene . Commercial or laboratory-grade xylene produced usually contains about 40–65% of m-xylene and up to 20% each of o-xylene, p-xylene and ethylbenzene .


Molecular Structure Analysis

The molecular structure of xylene isomers is unique. They exist in three different forms or isomers. These isomers are known as ortho-xylene, meta-xylene, and para-xylene, distinguished by the different arrangements of the two methyl (-CH3) groups attached to the six-carbon benzene ring .


Chemical Reactions Analysis

Xylene undergoes various chemical reactions. For instance, meta- and para-xylene undergo nitration and reduction to give xylidines, used in making dyes . The meta isomer also is converted to trinitro-t-butyl-m-xylene, or xylene musk, a component of perfumes .


Physical And Chemical Properties Analysis

Xylene is a colorless, sweet-smelling liquid that is slightly less dense than water . It readily evaporates and can form explosive mixtures with air . Its boiling point is approximately 138-144°C (depending on the isomer), and its melting point varies from -25°C to 13°C .

Scientific Research Applications

1. Environmental and Industrial Applications

1,2-Xylene, 1,3-xylene, and 1,4-xylene are valuable in environmental and industrial contexts. These isomers are used in the selective gelation of organic solvents, playing a significant role in environmental clean-ups, such as the separation of xylene from water mixtures (Peng et al., 2008). Additionally, their distinctive adsorption properties allow for the effective separation of chemical substances with similar structures, showcasing their potential in industrial processes (Tan et al., 2018).

2. Combustion and Emission Studies

Xylene isomers are pivotal in understanding combustion mechanisms and emission controls. Research on the combustion of o-xylene has revealed insights into the formation of polycyclic aromatic hydrocarbons (PAHs) and sooting tendencies, crucial for developing cleaner combustion technologies (Zhao et al., 2015). Furthermore, studies on the oxidation of xylene isomers contribute to our understanding of their reactivity and the formation of pollutants, aiding in environmental protection measures (Battin‐Leclerc et al., 2006).

3. Materials Science and Engineering

In materials science, xylene isomers are utilized for their unique properties. Their role in the synthesis of advanced materials, such as the preparation of microporous organic polymers for separation processes, highlights their importance in chemical engineering and materials design (Nassimbeni et al., 2015). The synthesis of new functional dyes and catalysts utilizing xylene isomers further exemplifies their versatility in materials research (Kabatc et al., 2015).

Safety And Hazards

Exposure to xylene can irritate the eyes, nose, skin, and throat . Xylene can also cause headaches, dizziness, confusion, loss of muscle coordination, and in high doses, death . Workers may be harmed from exposure to xylene .

properties

IUPAC Name

1,2-xylene;1,3-xylene;1,4-xylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H10/c1-7-3-5-8(2)6-4-7;1-7-4-3-5-8(2)6-7;1-7-5-3-4-6-8(7)2/h3*3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZVDAGWAAZJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C.CC1=CC(=CC=C1)C.CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Xylene; 1,3-xylene; 1,4-xylene

CAS RN

128686-03-3
Record name Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Xylene; 1,3-xylene; 1,4-xylene
Reactant of Route 2
1,2-Xylene; 1,3-xylene; 1,4-xylene
Reactant of Route 3
1,2-Xylene; 1,3-xylene; 1,4-xylene
Reactant of Route 4
1,2-Xylene; 1,3-xylene; 1,4-xylene
Reactant of Route 5
Reactant of Route 5
1,2-Xylene; 1,3-xylene; 1,4-xylene
Reactant of Route 6
1,2-Xylene; 1,3-xylene; 1,4-xylene

Citations

For This Compound
14
Citations
A Jakob, R Joh, C Rose, J Gmehling - Fluid Phase Equilibria, 1995 - Elsevier
Solid-liquid phase equilibria for the systems idane/nitrobenzene, indane/1,2-dichloroethane, indane/1,4-dioxane, ndane/dodecane, acenaphthene/1,4-xylene, tetrachloromethane/2-…
Number of citations: 127 www.sciencedirect.com
DQ Zhou, JH Yang, GM Dong, MY Huang… - Journal of Molecular …, 2000 - Elsevier
A new inorganic polymer, silica-supported polytrifluoromethanesulfosiloxane solid superacid (SiO 2 –Si–SCF 3 ), has been prepared. The acid strength of superacid (Ho<−13.76) is …
Number of citations: 28 www.sciencedirect.com
EP Hessou, H Jabraoui, MTAK Hounguè… - Zeitschrift Für …, 2019 - degruyter.com
Removal of volatile organic compounds (VOCs) from indoor or outdoor environments is an urgent challenge for the protection of human populations. Inorganic sorbents such as zeolites …
Number of citations: 28 www.degruyter.com
LL Needham, RH Hill Jr, DL Ashley… - Environmental …, 1995 - ehp.niehs.nih.gov
The relationship between human exposure to environmental toxicants and health effects is of utmost interest to public health scientists. To define this relationship, these scientists need …
Number of citations: 34 ehp.niehs.nih.gov
H Zhang, J Zhang, Y Zhu - Fish & Shellfish Immunology, 2008 - Elsevier
The objective of this study was to assess the chemicals-induced apoptosis effects on fish lymphocytes and to use the QSAR model to interpret the relationships between apoptotic …
Number of citations: 17 www.sciencedirect.com
AJ Bhanegaonkar - 2005 - search.proquest.com
Data of 1338 respondents from the Priority Toxicant Reference Range Study were analyzed to examine exposure to volatile organic compounds (VOCs). Self-reported contact to …
Number of citations: 4 search.proquest.com
A Reddy, S Jyothi, P Someshwar… - Journal of Applicable …, 2016 - researchgate.net
Two new Schiff base ligands have been prepared by condensing 3, 6-dihydroxybenzene-1, 2-dicarbaldehyde with 2-aminophenol or 2-aminothiophenol and characterized by …
Number of citations: 0 www.researchgate.net
JA Perry, RG Sutherland, N Hadden - Analytical Chemistry, 1950 - ACS Publications
SETTING UP THE ANALYSIS The First Object. Obtaining Absorption Ratios. An analysis for the xylenes and ethylbenzene, which was set up in this laboratory as a demonstration, can …
Number of citations: 14 pubs.acs.org
GC Long, WR Weisman… - 1994 - apps.dtic.mil
Armstrong Laboratorys Environmental Sciences Branch of the Occupational Medicine Division ALOEMH helps Major Air Commands MAJCOMs and installations in preparing for public …
Number of citations: 0 apps.dtic.mil
M Kraft, M Karlowatz, B Mizaikoff, R Stück… - Measurement …, 2002 - iopscience.iop.org
In the process of developing a mid-infrared fibre-optic sensor for operation in the marine environment, a number of parameters influencing the sensor performance have to be taken into …
Number of citations: 23 iopscience.iop.org

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